molecular formula C7H10N2 B2407940 4-Cyclopropyl-1-methyl-1H-pyrazole CAS No. 2172589-23-8

4-Cyclopropyl-1-methyl-1H-pyrazole

Cat. No.: B2407940
CAS No.: 2172589-23-8
M. Wt: 122.171
InChI Key: JLJCSGGXDCQAQH-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.171. The purity is usually 95%.
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Properties

IUPAC Name

4-cyclopropyl-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-9-5-7(4-8-9)6-2-3-6/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJCSGGXDCQAQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Enduring Significance of the Pyrazole Core in Heterocyclic Chemistry

The pyrazole (B372694) ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. globalresearchonline.netnih.gov Its derivatives have demonstrated a remarkable spectrum of biological activities, leading to their incorporation into a multitude of approved pharmaceutical agents. nih.govnih.gov The versatility of the pyrazole core stems from several key features.

From a synthetic standpoint, the amphoteric nature of the pyrazole ring allows for the straightforward introduction of various functional groups, making it a highly adaptable scaffold for creating diverse molecular libraries. researchgate.net This chemical tractability has enabled researchers to fine-tune the pharmacological profiles of pyrazole-based compounds.

The biological activities associated with pyrazole derivatives are extensive and well-documented. globalresearchonline.netnih.gov They have been shown to exhibit anti-inflammatory, analgesic, antimicrobial, antitumor, and antiviral properties, among others. globalresearchonline.netresearchgate.net This broad range of activities has cemented the pyrazole nucleus as a "privileged scaffold" in drug discovery, a core structure that is repeatedly found in successful therapeutic agents. globalresearchonline.netresearchgate.net

Table 1: Selected Biological Activities of Pyrazole Derivatives

Biological ActivityTherapeutic AreaReference
Anti-inflammatoryInflammation, Pain globalresearchonline.netnih.gov
AnalgesicPain Management globalresearchonline.netnih.gov
AntimicrobialInfectious Diseases globalresearchonline.netresearchgate.net
AntitumorOncology globalresearchonline.netresearchgate.net
AntiviralInfectious Diseases nih.gov

The physicochemical properties of the pyrazole ring also contribute to its utility. It can act as a bioisostere for other aromatic rings, improving properties like lipophilicity and solubility, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

4 Cyclopropyl 1 Methyl 1h Pyrazole: a Key Building Block in Scientific Advancement

Classical and Contemporary Approaches to Pyrazole Ring Formation

The synthesis of the pyrazole ring is a well-established area of heterocyclic chemistry, with several classical and modern methods available. These strategies often involve the construction of the five-membered ring from acyclic precursors through cyclization reactions.

Cyclocondensation Reactions from 1,3-Biselectrophilic Precursors

One of the most traditional and widely employed methods for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govjk-sci.comyoutube.com This reaction proceeds by the initial formation of an imine between one of the carbonyl groups and the hydrazine, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. youtube.com The use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of regioisomers, which is a key consideration in the synthesis of specifically substituted pyrazoles. nih.govmdpi.com

The reaction conditions for cyclocondensation can be varied, with some methods employing catalytic acids or bases to facilitate the reaction. jk-sci.com Modern variations of this approach focus on the use of greener solvents and catalysts to improve the efficiency and environmental impact of the synthesis. nih.govrsc.org For instance, nano-ZnO has been used as an efficient catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate, leading to excellent yields and short reaction times. nih.gov

Precursor TypeReagentKey Features
1,3-Dicarbonyl CompoundsHydrazine DerivativesClassical Knorr synthesis; potential for regioisomer formation. nih.govjk-sci.comyoutube.com
α,β-Unsaturated KetonesHydrazine DerivativesLeads to pyrazoline intermediates which are then oxidized. nih.govmdpi.com
β-Enamino DiketonesArylhydrazinesAllows for regioselective synthesis of substituted pyrazoles. organic-chemistry.org

[3+2] Cycloaddition Reactions Involving Diazo Compounds and Alkynes

The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles. acs.orgorganic-chemistry.org This reaction involves the concerted or stepwise addition of a 1,3-dipole, such as a diazo compound, to a dipolarophile, typically an alkyne or an alkene. nih.govnih.gov The use of alkynes as dipolarophiles directly leads to the formation of the aromatic pyrazole ring.

The regioselectivity of the Huisgen cycloaddition is a critical aspect, and it can often be controlled by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. acs.orgnih.gov Recent advancements have focused on the use of catalysts to improve the regioselectivity and efficiency of these reactions. For example, silver oxide (Ag2O) has been shown to significantly improve the regioselectivity of the Huisgen cycloaddition between δ-acetoxy allenoates and hydrazonoyl chlorides. acs.org Furthermore, visible-light-induced [3+2] cycloadditions of diazo compounds with alkenes have emerged as a modern approach to synthesize pyrazoles and pyrazolines. nih.gov

1,3-DipoleDipolarophileKey Features
Diazo CompoundsAlkynesDirect route to aromatic pyrazoles. nih.govacs.org
Nitrile IminesAlkenes/AlkynesA versatile method for synthesizing substituted pyrazoles. nih.gov
SydnonesAlkynesA powerful approach for constructing the pyrazole ring. acs.org

One-Pot and Multicomponent Synthesis Strategies

One-pot and multicomponent reactions (MCRs) have gained significant traction in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single synthetic operation. rsc.orgbeilstein-journals.orgnih.gov Several MCRs have been developed for the synthesis of pyrazoles, often combining the formation of a key intermediate, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone, with the subsequent cyclization with a hydrazine derivative in a single pot. rsc.orgthieme-connect.com

For instance, a three-component reaction involving an aldehyde, a β-ketoester, and a hydrazine can be used to synthesize polysubstituted pyrazoles. beilstein-journals.org These reactions can be catalyzed by various catalysts, including Lewis acids and organocatalysts, to enhance their efficiency and selectivity. beilstein-journals.org The development of one-pot procedures starting from simple and readily available materials like ketones, aldehydes, and hydrazine monohydrochloride offers a rapid and often chromatography-free route to a wide variety of pyrazoles. thieme-connect.com

Reaction TypeStarting MaterialsKey Features
Three-ComponentKetones, Aldehydes, HydrazineIn situ formation of pyrazoline intermediate followed by oxidation. thieme-connect.commdpi.com
Four-ComponentAldehydes, Malononitrile, β-Ketoester, Hydrazine HydrateRapid assembly of complex pyranopyrazole derivatives. rsc.org
Consecutive Three-ComponentArenes, Carboxylic Acids, Hydrazine'One-pot' synthesis via in situ formation of ketones and β-diketones. rsc.org

Targeted Synthesis of this compound and its Direct Derivatives

The synthesis of this compound requires a strategic approach that allows for the precise introduction of the cyclopropyl group at the C4-position and the methyl group at the N1-position of the pyrazole ring.

Multi-Step Synthetic Sequences and Key Intermediates

The targeted synthesis of this compound often involves a multi-step sequence starting from readily available precursors. A plausible route could involve the synthesis of a 4-substituted pyrazole intermediate that can be subsequently functionalized. For example, the synthesis of 4-bromo-1H-pyrazole can serve as a key intermediate. This can be achieved through the bromination of 1H-pyrazole. Subsequent N-methylation and then a cross-coupling reaction, such as a Suzuki or Negishi coupling, with a cyclopropylboronic acid derivative or a cyclopropylzinc reagent, respectively, could introduce the cyclopropyl group at the 4-position.

Another approach could involve the synthesis of a 1,3-dicarbonyl precursor already bearing the cyclopropyl group. For instance, the reaction of a cyclopropyl methyl ketone with a suitable acylating agent could generate a 1,3-diketone with a cyclopropyl substituent. Subsequent reaction with methylhydrazine would then lead to the desired this compound, although regioselectivity would need to be controlled.

A documented synthesis of a related compound, 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole, starts from 4-bromo-1H-pyrazole, which is then alkylated with (bromomethyl)cyclopropane (B137280) in the presence of a base like potassium carbonate. While this introduces a cyclopropylmethyl group at the N1-position, it highlights the use of substituted pyrazoles as key intermediates.

Utilization of Cyclopropane (B1198618) Derivatives and Substituted Pyrazoles as Starting Materials

The direct use of cyclopropane-containing starting materials is a key strategy for the synthesis of this compound. As mentioned, cyclopropylboronic acid and its esters are valuable reagents in Suzuki cross-coupling reactions. The synthesis of a 4-halo-1-methyl-1H-pyrazole, such as 4-iodo-1-methyl-1H-pyrazole, would be a necessary precursor for such a coupling. This iodinated pyrazole can be prepared by direct iodination of 1-methyl-1H-pyrazole.

Alternatively, starting from a substituted pyrazole that can be converted to a cyclopropyl group is another viable strategy. For example, a 4-vinyl-1-methyl-1H-pyrazole could potentially undergo a Simmons-Smith cyclopropanation reaction to install the cyclopropyl group.

The synthesis of 4-cyclopropyl-1H-pyrazol-4-yl substituted compounds has been reported, indicating the feasibility of incorporating the cyclopropyl-pyrazole moiety into larger molecules. researchgate.net These syntheses often rely on the functionalization of a pre-formed cyclopropyl-pyrazole core.

Starting MaterialReagent/ReactionProduct
4-Bromo-1H-pyrazole(Bromomethyl)cyclopropane, K2CO34-Bromo-1-(cyclopropylmethyl)-1H-pyrazole
4-IodopyrazolesOrganozinc halides, Pd catalystTetrasubstituted pyrazoles via Negishi coupling. beilstein-journals.org
1-Methyl-1H-pyrazoleI2/HIO34-Iodo-1-methyl-1H-pyrazole
4-Iodo-1-methyl-1H-pyrazoleCyclopropylboronic acid, Pd catalystThis compound

Optimization of Reaction Conditions: Temperature, Solvents, and Catalysis

The efficiency and selectivity of pyrazole synthesis are profoundly influenced by reaction parameters. The careful optimization of temperature, solvent, and catalyst systems is paramount to achieving high yields and minimizing side products.

Research has shown that for the synthesis of related pyrazole systems, a variety of solvents and catalysts can be employed. For instance, in the synthesis of pyrano[2,3-c]pyrazole derivatives, different solvents were tested, with the observation that the choice of solvent did not significantly impact the formation of the final products. researchgate.net However, the catalyst loading played a more critical role. Increasing the catalyst amount from 3 mol% to 10 mol% improved the yield and reduced the reaction time. researchgate.net

In the context of forming pyrazolylphosphonates, solvent choice directly dictates the product distribution. researchgate.net Reactions in ether primarily yield the 2-pyrazoline (B94618) intermediate, while conducting the reaction in dichloromethane, where all products are soluble, significantly increases the yield of the desired pyrazolylphosphonate. researchgate.net

The following table summarizes the impact of different reaction conditions on the synthesis of various pyrazole derivatives, providing insights that can be extrapolated to the synthesis of this compound.

ProductCatalystSolventTemperatureYield (%)Reference
Pyrano[2,3-c]pyrazoleY(NO3)3.6H2O (10 mol%)VariousAmbient- researchgate.net
PyrazolylphosphonateK2CO3 (10 mol%)DichloromethaneRoom Temperature25 researchgate.net
1-Aryl-3-CF3-4-iodopyrazoleN-Iodosuccinimide (NIS)Acetic Acid/TFA80 °C- nih.gov
1-Aryl-3-CF3-5-iodopyrazolen-BuLi/IodineTetrahydrofuranRoom Temperature- nih.gov

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. For pyrazole synthesis, microwave irradiation offers significant advantages over conventional heating methods. nih.gov It allows for rapid heating of the reaction mixture, often leading to completion in minutes rather than hours. nih.govyoutube.com

Several studies have highlighted the efficiency of microwave-assisted protocols for synthesizing various pyrazole derivatives. For example, a series of 4,5-dihydro-1H-pyrazoles were prepared using an efficient microwave-assisted method. researchgate.net The reaction conditions were optimized by adjusting the temperature and time under a specific solvent medium. researchgate.net In another instance, the synthesis of 1-aryl-1H-pyrazole-5-amines from aryl hydrazines and 3-aminocrotononitrile (B73559) or α-cyanoketones was accomplished in 10-15 minutes using a microwave reactor, with yields ranging from 70-90%. youtube.com

The table below showcases various microwave-assisted synthetic protocols for pyrazole derivatives.

Pyrazole DerivativeReactantsMicrowave ConditionsYield (%)Reference
4,5-Dihydro-1H-pyrazolesEnones, Semicarbazide Hydrochloride100 W, 70°C, 4 min82-96 dergipark.org.tr
1-Aryl-1H-pyrazole-5-aminesAryl Hydrazines, 3-Aminocrotononitrile10-15 min70-90 youtube.com
3-Aminopyrazole4-Methoxyphenylhydrazine, 3-Methoxyacrylonitrile150°C, 2 hours- dergipark.org.tr
C-4 Brominated Pyrazole3-Aminopyrazole, NBS150°C, 2 hours77 dergipark.org.tr
Complex PyrazolePyrazolyl Bromide, 4-Carbamoylphenylboronic Acid150°C, 2 hours54 dergipark.org.tr
Pyrazole-4-carbaldehyde1-Substituted phenyl-2-(1-phenylethyldiene)hydrazine, Vilsmeier-Haack reagent400 W, 5-6 min- dergipark.org.tr

While transition metal-catalyzed reactions are prevalent in pyrazole synthesis, the development of metal-free and oxidant-free methods is a significant goal in green chemistry. These methods avoid the use of potentially toxic and expensive metals and harsh oxidants.

Research into transition metal-free pyrazole synthesis is ongoing. While specific examples for this compound are not detailed in the provided results, the general principles of such methodologies can be applied. These often involve intramolecular cyclization reactions or condensations under basic or acidic conditions without the need for a metal catalyst.

Functionalization and Derivatization Strategies for the Pyrazole Scaffold

The functionalization of the pre-formed pyrazole ring is a key strategy for accessing a diverse range of derivatives with tailored properties.

The pyrazole ring can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups. The regioselectivity of these reactions is influenced by the substituents already present on the ring.

For instance, iodination of 1-aryl-3-CF3-pyrazoles can be directed to either the C4 or C5 position based on the reaction conditions. nih.gov Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)-induced iodination with elemental iodine leads to functionalization at the C4 position. nih.gov In contrast, treatment with n-butyllithium followed by trapping with iodine results in the exclusive formation of 5-iodo derivatives. nih.gov

The introduction of a cyclopropylmethyl group can be achieved via nucleophilic substitution, for example, by reacting a suitable pyrazole precursor with cyclopropylmethyl bromide.

Achieving regioselectivity in the functionalization of pyrazoles is crucial for the synthesis of specific isomers. As mentioned above, the iodination of 1-aryl-3-CF3-pyrazoles is a prime example of a highly regioselective process. nih.gov

Furthermore, one-pot synthesis methods have been developed for the regioselective preparation of highly substituted pyrazoles. nih.gov By carefully choosing the starting materials and reaction conditions, the selective formation of a single N1-substituted pyrazole derivative can be achieved. nih.gov In these reactions, the substituted nitrogen atom of a hydrazine derivative selectively displaces a leaving group, leading to a specific regioisomer. nih.gov

The following table highlights regioselective functionalization reactions on the pyrazole ring.

Pyrazole DerivativeReagentsPosition of FunctionalizationYield (%)Reference
1-Aryl-3-CF3-4-iodopyrazolePyrazole, NIS, TFAC4- nih.gov
1-Aryl-3-CF3-5-iodopyrazolePyrazole, n-BuLi, IodineC5- nih.gov
3-Amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carbonitrileActive Methylene Reagent, Phenylisothiocyanate, MethylhydrazineN1, C3, C4, C556 nih.gov

Pyrazole-4-carbaldehydes are versatile precursors for the synthesis of various pyrazole-fused heterocyclic systems. researchgate.net These fused systems are of significant interest due to their potential biological activities. The synthesis often involves intramolecular cyclization reactions. For example, molecular iodine-catalyzed oxidative cyclization of 1-phenyl-3-(2'-hydroxyaryl)-4-formyl pyrazoles in dimethylsulfoxide can lead to the formation of fused lactone derivatives. researchgate.net

Another approach to fused systems involves the "Click-Chemistry" reaction. For example, a pyrazole derivative with a cyano group can be converted to a tetrazole ring by reacting with sodium azide, leading to the formation of pyrazole-tetrazole fused compounds. mdpi.com

Cyclopropanation of N-Vinylpyrazole Moieties

The synthesis of this compound via the direct cyclopropanation of a corresponding N-vinylpyrazole precursor is not a prominently documented route in publicly available scientific literature. Vinylpyrazoles are known to be somewhat reluctant to participate in certain cycloaddition reactions due to the energy required to disrupt the aromaticity of the pyrazole ring.

Alternative synthetic strategies for introducing a cyclopropyl group onto a pyrazole ring typically involve building the ring from a starting material that already contains the cyclopropyl moiety. For instance, a common approach is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (like methylhydrazine) with a β-dicarbonyl compound. In this context, the cyclopropyl group would be part of the dicarbonyl starting material.

A patented process for a related compound, 3-cyclopropyl-1-methyl-1H-pyrazole-4-formaldehyde, exemplifies this approach. The synthesis begins with 1-cyclopropyl methyl ketone, which undergoes condensation and then cyclization with hydrazine hydrate, followed by methylation. google.com This highlights a strategy where the cyclopropyl group is incorporated from the outset, rather than being added to a pre-formed heterocyclic ring via a reaction like vinyl cyclopropanation.

Process Research and Scalability in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of pyrazole derivatives, including this compound, necessitates significant process research and development to ensure safety, efficiency, and economic viability.

Large-Scale Preparations and Industrial Production Methods

The industrial production of complex heterocyclic molecules like cyclopropyl pyrazoles often relies on robust and scalable synthetic routes. A key consideration is the use of readily available and cost-effective starting materials. For related complex cyclopropyl pyrazole fragments, multi-kilogram manufacturing routes have been successfully developed. thieme-connect.comacs.org These large-scale syntheses often employ strategies such as "telescoping," where multiple reaction steps are conducted sequentially in the same reactor without isolating intermediate compounds. This approach minimizes waste, reduces production time, and lowers operational costs. thieme-connect.com

For example, the synthesis of a key pyrazole intermediate for the HIV drug lenacapavir (B1654289) started from (R)-epichlorohydrin and involved a ten-step sequence designed for commercial supply. acs.org The scalability of methods is also demonstrated in the gram-scale synthesis of various functionalized cyclopropyl-1H-pyrazol-4-yl derivatives, which have shown to produce comparable yields to smaller-scale reactions. researchgate.net

Strategy Description Benefit in Large-Scale Synthesis Source
Telescoping Performing multiple reaction steps in a single reactor without isolating intermediates.Reduces solvent waste, saves time, and lowers equipment and labor costs. thieme-connect.com
Strategic Starting Material Selection Choosing simple, readily available, and cost-effective raw materials.Ensures a reliable and economically viable commercial supply chain. acs.org
Adduct Formation Use of chemical adducts, such as bisulfite adducts, for purification.Allows for effective purification and isolation of the product at a large scale. thieme-connect.com

This table summarizes key strategies for the large-scale synthesis of complex pyrazoles.

Reactor Technologies and High-Throughput Screening for Process Optimization

Modern reactor technology plays a pivotal role in optimizing the synthesis of pyrazoles. Continuous flow chemistry, in particular, offers significant advantages over traditional batch processing methods for pyrazole synthesis. mdpi.comrsc.orgmit.edu

Flow reactors allow for chemical reactions to be performed in a continuously flowing stream within a network of tubes or microreactors. This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved selectivity, and enhanced safety. mdpi.comblazingprojects.com The safe handling of potentially hazardous intermediates, which can be a concern in large-scale batch reactions, is a notable benefit of flow synthesis. rsc.orgmit.edu

Multi-step continuous flow systems, sometimes described as "synthesis machines," have been developed for the conversion of starting materials into pyrazole products in a fully automated and telescoped fashion. rsc.orgnih.gov These systems can significantly shorten production times; for example, a four-step synthesis of a therapeutic pyrazole was achieved with a total residence time of just over 30 minutes. mit.edu

Parameter Batch Reactor Continuous Flow Reactor Source
Safety Challenges with heat dissipation and handling of hazardous intermediates at large scale.Enhanced safety due to small reaction volumes, superior heat transfer, and containment of hazardous species. mdpi.comrsc.org
Efficiency Can have longer reaction times and lower overall throughput for multi-step processes.Rapid reaction times, high throughput, and potential for automated, continuous production. mit.edu
Process Control Difficult to precisely control temperature and mixing, leading to potential side products.Precise control over temperature, pressure, and mixing, leading to higher selectivity and yields. blazingprojects.com

This table provides a comparative overview of batch versus continuous flow reactors for pyrazole synthesis.

Advanced Purification Techniques in Large-Scale Synthesis

The purification of the final product and intermediates is a critical step in any large-scale chemical manufacturing process. For complex pyrazole derivatives, advanced purification techniques are often necessary to achieve the high purity required for their intended applications.

One effective strategy employed in the multi-kilogram synthesis of a complex cyclopropyl pyrazole is the purification of an intermediate via the formation of a bisulfite adduct. thieme-connect.com In this method, the crude product containing a carbonyl group is treated with sodium bisulfite to form a solid adduct, which can be easily separated from soluble impurities. The pure intermediate is then regenerated from the adduct. This technique is particularly useful for large-scale operations where traditional chromatographic purification may be impractical or too costly.

Other advanced purification methods can include specialized crystallization techniques, solvent extraction, and the use of scavenger resins to remove specific impurities. The choice of purification method is dictated by the specific physical and chemical properties of the target compound and the impurities present.

Chemical Transformations and Reactivity Profiles of 4 Cyclopropyl 1 Methyl 1h Pyrazole

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which endows it with unique reactivity. chemicalbook.comnih.gov Its aromaticity and the presence of both a pyridine-like and a pyrrole-like nitrogen atom are central to its chemical character. nih.govglobalresearchonline.net

Nucleophilic and Electrophilic Sites within the Pyrazole Moiety

The distribution of electron density in the pyrazole ring determines its nucleophilic and electrophilic sites. The nitrogen atoms and the C4 carbon are considered nucleophilic centers, while the C3 and C5 carbons are electrophilic. nih.govresearchgate.net The presence of two electronegative nitrogen atoms reduces the electron density at the C3 and C5 positions, making them susceptible to nucleophilic attack. chemicalbook.com Conversely, the C4 position typically has the highest electron density, making it the primary site for electrophilic substitution reactions. chemicalbook.comnih.gov

However, in 4-Cyclopropyl-1-methyl-1H-pyrazole, the C4 position is occupied by a cyclopropyl (B3062369) group, which alters the typical reactivity pattern. This leaves the C3 and C5 positions as the main sites for further functionalization, primarily through nucleophilic attack or deprotonation by strong bases, which can lead to ring-opening. chemicalbook.com

Table 1: Nucleophilic and Electrophilic Sites of the Pyrazole Ring

PositionCharacterReactivity
N1Pyrrole-like (in unsubstituted pyrazole)Non-basic, participates in aromaticity. nih.gov
N2Pyridine-likeBasic, nucleophilic, site of electrophilic attack. nih.govnih.gov
C3ElectrophilicSusceptible to nucleophilic attack, deprotonation. chemicalbook.comnih.gov
C4NucleophilicProne to electrophilic substitution. chemicalbook.comnih.gov
C5ElectrophilicSusceptible to nucleophilic attack. chemicalbook.comnih.gov

Influence of Substituent Electronic Effects on Ring Reactivity

Substituents on the pyrazole ring significantly modulate its reactivity by altering the electron distribution. nih.gov Electron-donating groups generally increase the electron density of the ring, enhancing its nucleophilicity and facilitating electrophilic substitution. nih.govrsc.org Conversely, electron-withdrawing groups decrease the ring's electron density, making it more susceptible to nucleophilic attack and increasing the acidity of any N-H protons. nih.gov

Reactivity Influences of the Cyclopropyl Moiety

The cyclopropyl group attached to the C4 position of the pyrazole ring imparts unique reactivity to the molecule. The strained three-membered ring possesses significant C-C bond strain, which gives it some double-bond character. This can influence the electronic properties of the pyrazole ring and can also serve as a reactive site itself under certain conditions, such as ring-opening reactions. nih.gov The presence of the cyclopropyl group can also sterically hinder reactions at the adjacent C3 and C5 positions.

Reaction Scope and Versatility as a Synthetic Building Block

This compound is a valuable building block in the synthesis of more complex molecules, particularly other heterocyclic compounds. globalresearchonline.netnumberanalytics.comresearchgate.netaablocks.comresearchgate.net Its substituted pyrazole core is a common motif in pharmacologically active compounds. globalresearchonline.netnih.govnumberanalytics.com

Precursor in Complex Heterocyclic Compound Synthesis

The functional groups on this compound allow for a variety of chemical transformations, making it a versatile precursor. For instance, the pyrazole ring can be a component in the construction of fused heterocyclic systems. researchgate.netnih.gov The reactivity of the C3 and C5 positions can be exploited to introduce further substituents or to build new rings. For example, derivatives of cyclopropyl-pyrazoles have been used in the synthesis of pyrazolo[1,5-a]pyrimidines and other fused N-heterocycles. researchgate.netnih.gov The inherent reactivity of the pyrazole scaffold, combined with the specific substituents of this compound, provides a platform for creating diverse and complex molecular architectures. clockss.org

An in-depth examination of the chemical transformations and reactivity of this compound reveals a scaffold with significant potential for chemical modification and application in various advanced synthetic contexts. The interplay between the aromatic pyrazole core, the nucleophilic N-methyl group, and the strained cyclopropyl substituent dictates its reactivity, opening avenues for creating diverse molecular architectures.

2 Diversification Strategies for Chemical Libraries

The this compound core is a valuable starting point for the generation of chemical libraries, primarily due to the versatile reactivity of the pyrazole ring system. Strategies for diversification often focus on functionalizing the carbon and nitrogen atoms of the heterocyclic core, enabling the systematic exploration of chemical space. One-pot, multi-component reactions are particularly efficient for this purpose, allowing for the rapid assembly of complex pyrazole derivatives from simple precursors. organic-chemistry.org

Key diversification reactions for pyrazole-based libraries include:

N-Arylation: Copper-catalyzed N-arylation of the pyrazole nitrogen with various aryl halides can introduce diverse aromatic substituents. organic-chemistry.org

C-H Functionalization: Direct C-H activation and subsequent functionalization at the C-3 or C-5 positions of the pyrazole ring can be achieved using transition metal catalysts, allowing for the introduction of aryl, alkyl, or other groups.

Cycloaddition Reactions: The synthesis of the pyrazole ring itself is often achieved through [3+2] cycloaddition reactions between a 1,3-dipole (like a diazo compound or hydrazine (B178648) derivative) and an alkyne, a strategy that allows for significant variation in the substitution pattern. organic-chemistry.org

Cross-Coupling Reactions: Introduction of a halogen atom onto the pyrazole ring (e.g., at the C-4 or C-5 position) creates a synthetic handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This enables the attachment of a wide array of molecular fragments. acs.org

These strategies allow for the creation of large, diverse libraries of compounds with modified physicochemical properties, which is a cornerstone of modern fragment-based drug discovery. acs.org

Table 1: Selected Diversification Reactions for Pyrazole Scaffolds

Reaction Type Reagents/Catalysts Position of Modification Introduced Substituent
N-Arylation Aryl Halide, Copper Catalyst, Base N-1 Aryl group
[3+2] Cycloaddition Hydrazine, β-Diketone Ring Formation Varied C-3, C-4, C-5 substituents
Suzuki Coupling Arylboronic Acid, Palladium Catalyst C-4 or C-5 (pre-halogenated) Aryl or Heteroaryl group

3 Application in Organocatalytic Enantioselective Reactions

While this compound itself is not typically used as an organocatalyst, its structural motif is highly relevant in substrates for organocatalytic enantioselective reactions. These reactions aim to create chiral molecules with high stereocontrol, which is critical in medicinal chemistry. The cyclopropyl-pyrazole framework can be incorporated into substrates that undergo asymmetric transformations to yield high-value, enantiomerically enriched products. researchgate.netnih.gov

A prominent example is the diastereo- and enantioselective synthesis of spirocyclopropyl pyrazolones. researchgate.net In these reactions, a pyrazolone (B3327878) substrate bearing an exocyclic double bond undergoes a Michael/alkylation cascade reaction with a suitable reagent, such as diethyl 2-bromomalonate. researchgate.net The reaction is catalyzed by a chiral organocatalyst, often a Cinchona alkaloid derivative like (DHQ)2AQN, which controls the stereochemical outcome. researchgate.net This process generates complex spirocyclic structures containing two new stereocenters with high levels of diastereo- and enantioselectivity. researchgate.net

Table 2: Example of Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones researchgate.net

Reactant A Reactant B Organocatalyst (5 mol%) Solvent Yield Diastereomeric Ratio Enantiomeric Excess (ee)

This methodology highlights how pyrazole derivatives containing a cyclopropyl group can be valuable precursors for the asymmetric synthesis of complex chiral molecules. researchgate.net

4 Cycloaddition Reactions and Free-Radical Polymerizations

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic compounds. The pyrazole ring in this compound is an aromatic heterocycle. While aromatic systems are generally less reactive in cycloadditions than simple alkenes, they can participate under specific conditions. In a typical [4+2] Diels-Alder reaction, the pyrazole could potentially act as the diene or dienophile component, although its aromaticity presents a significant energy barrier. youtube.comnih.gov Such reactions often require high temperatures or photochemical activation. youtube.com The outcome of these reactions is governed by frontier molecular orbital (FMO) theory, with thermal reactions typically proceeding via a suprafacial-suprafacial interaction for systems with 4n+2 π-electrons, and photochemical reactions being allowed for systems with 4n π-electrons. youtube.com More commonly, cycloaddition reactions are used to synthesize the pyrazole ring itself, for instance, via a [3+2] pathway. organic-chemistry.org

Free-Radical Polymerizations

The direct involvement of this compound as a monomer in free-radical polymerization is unlikely, as it lacks a polymerizable functional group such as a vinyl or acrylate (B77674) moiety. However, a synthetic derivative of the compound could be designed to act as a monomer. For instance, the introduction of a vinyl group at the C-5 position would create a molecule capable of undergoing polymerization.

In a hypothetical free-radical polymerization, the process would involve three main stages:

Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) decomposes to form free radicals, which then add to the vinyl group of the pyrazole monomer to create a new monomer radical.

Propagation: The monomer radical adds to another monomer molecule, extending the polymer chain. nih.gov This step repeats, rapidly increasing the molecular weight of the polymer. mdpi.com

Termination: The polymerization process is halted when two growing radical chains combine or disproportionate. nih.govmdpi.com

Such polymers incorporating the this compound unit could exhibit unique material properties due to the rigid and polar nature of the heterocyclic side chain.

5 Halogenation, Hydrohalogenation, and Transition-Metal-Catalyzed Reactions

The functionalization of the this compound scaffold can be readily achieved through halogenation and subsequent transition-metal-catalyzed reactions, providing a powerful platform for structural modification.

Halogenation

The pyrazole ring is susceptible to electrophilic halogenation (e.g., bromination or chlorination) at the electron-rich C-4 or C-5 positions. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used for this purpose. The resulting halopyrazole is a versatile intermediate for further synthetic transformations.

Hydrohalogenation

Hydrohalogenation involves the addition of a hydrogen halide (e.g., HBr or HCl) across a double bond or a strained ring. pressbooks.pubmasterorganicchemistry.com While the pyrazole ring is aromatic and generally unreactive towards hydrohalogenation, the cyclopropyl group is a strained three-membered ring that can undergo ring-opening upon treatment with strong acids or electrophiles. The reaction of this compound with HBr could potentially lead to the opening of the cyclopropane (B1198618) ring to form a homoallylic bromide, although this reactivity would depend heavily on the reaction conditions.

Transition-Metal-Catalyzed Reactions

A halogenated derivative, such as 4-bromo-1-cyclopropyl-1H-pyrazole, is an excellent substrate for a wide range of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Table 3: Representative Transition-Metal-Catalyzed Cross-Coupling Reaction

Reaction Name Substrate 1 Substrate 2 Catalyst System Product Type
Suzuki-Miyaura Coupling Halogenated Pyrazole Aryl/Alkyl Boronic Acid or Ester Palladium(0) catalyst (e.g., Pd(PPh3)4) + Base (e.g., Na2CO3) Aryl/Alkyl-substituted pyrazole
Heck Coupling Halogenated Pyrazole Alkene Palladium(0) catalyst + Base Vinyl-substituted pyrazole
Sonogashira Coupling Halogenated Pyrazole Terminal Alkyne Palladium(0) catalyst + Copper(I) iodide + Base Alkynyl-substituted pyrazole

These reactions allow for the modular and predictable installation of diverse functional groups onto the pyrazole core, making them indispensable tools for building complex molecules for various applications, including medicinal chemistry and materials science. acs.org

Theoretical and Computational Investigations of 4 Cyclopropyl 1 Methyl 1h Pyrazole

Quantum Chemical Characterization

Quantum chemical methods are instrumental in elucidating the molecular and electronic properties of pyrazole (B372694) derivatives. These computational techniques allow for a detailed understanding of the molecule's behavior and reactivity.

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and conformation of molecules. By approximating the electron density of a system, DFT can determine the most stable three-dimensional arrangement of atoms. For pyrazole derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to optimize the molecular structure.

Table 1: Representative Geometric Parameters for a 1-Methylpyrazole (B151067) Ring from DFT Calculations

Parameter Typical Value
N1-N2 Bond Length ~1.35 Å
N2-C3 Bond Length ~1.33 Å
C3-C4 Bond Length ~1.43 Å
C4-C5 Bond Length ~1.37 Å
C5-N1 Bond Length ~1.38 Å
N1-C(methyl) Bond Length ~1.47 Å
N1-N2-C3 Bond Angle ~112°
N2-C3-C4 Bond Angle ~105°
C3-C4-C5 Bond Angle ~106°
C4-C5-N1 Bond Angle ~109°

Note: These are representative values and the actual parameters for 4-Cyclopropyl-1-methyl-1H-pyrazole would require specific calculations.

Analysis of Electronic Structure: HOMO-LUMO Orbitals and Energy Gaps

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. sigmaaldrich.com A smaller energy gap suggests higher reactivity and lower stability. fao.org

For pyrazole derivatives, the HOMO is typically a π-orbital distributed over the pyrazole ring, while the LUMO is a π*-antibonding orbital. In This compound , it is anticipated that the HOMO would have significant contributions from the pyrazole ring and the cyclopropyl (B3062369) group, reflecting the electron-donating nature of the cyclopropyl substituent. The LUMO would likely be centered on the pyrazole ring.

The HOMO-LUMO energy gap can be calculated using DFT. Studies on similar pyrazole derivatives suggest that the energy gap would be in the range of 5-7 eV, indicative of a stable molecule. sigmaaldrich.comscientific.net A representative set of calculated electronic properties for a substituted pyrazole is shown in Table 2.

Table 2: Illustrative Electronic Properties of a Substituted Pyrazole

Property Value (eV)
HOMO Energy -6.5
LUMO Energy -0.8

Note: These are illustrative values. The actual energies for this compound would need to be determined through specific quantum chemical calculations.

Prediction of Charge Transfer Interactions

Charge transfer interactions within a molecule can be predicted using techniques like Natural Bond Orbital (NBO) analysis and by mapping the Molecular Electrostatic Potential (MEP). NBO analysis provides insights into the delocalization of electron density between occupied and unoccupied orbitals, indicating intramolecular charge transfer. The MEP map visually represents the electrostatic potential on the molecule's surface, with red areas indicating regions of high electron density (negative potential) and blue areas indicating regions of low electron density (positive potential). fao.org

Thermodynamic and Stability Analyses

The thermodynamic stability of a molecule can be assessed by calculating its enthalpy of formation. Experimental techniques like combustion calorimetry, combined with theoretical calculations, can provide accurate thermodynamic data. For instance, the experimental enthalpy of formation in the gas phase for 1-methylpyrazole has been determined. acs.orgresearchgate.net This data serves as a valuable benchmark for computational studies on related N-methylated pyrazoles.

Studies on Tautomeric Equilibria and Proton Transfer Mechanisms

Annular Tautomerism in Pyrazole Derivatives

Annular tautomerism is a characteristic feature of N-unsubstituted pyrazoles, where a proton can migrate between the two nitrogen atoms of the ring. nih.govmdpi.com This equilibrium is influenced by the nature and position of substituents on the pyrazole ring, as well as by the solvent environment. nih.govresearchgate.net For example, electron-withdrawing groups tend to favor the tautomer where the proton is on the nitrogen atom further away from the substituent.

However, in the case of This compound , the nitrogen at the 1-position is substituted with a methyl group. This N-methylation precludes the possibility of annular tautomerism, as there is no labile proton on the ring's nitrogen atoms to undergo transfer. nih.gov Therefore, This compound exists as a single, fixed tautomer.

Influence of Substituents on Tautomeric Preferences

Annular tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the ring, leading to two possible tautomeric forms (e.g., 3-substituted and 5-substituted isomers). This equilibrium is highly influenced by the nature of the substituents on the pyrazole ring. mdpi.com Factors such as the electronic properties (electron-donating or electron-withdrawing) and steric bulk of the substituents, as well as the polarity of the solvent, play a crucial role in determining which tautomer is more stable. mdpi.com For instance, theoretical calculations have shown that in some disubstituted pyrazoles, the preferred tautomer has the nitrogen with a lone electron pair positioned closer to the more electron-withdrawing substituent. mdpi.com

However, for this compound, this tautomerism is not possible due to the presence of the methyl group on the N1 nitrogen, which "locks" the structure and prevents proton exchange between the ring nitrogens.

Activation Energies for Intramolecular Proton Migration

The intramolecular transfer of a proton between the N1 and N2 atoms of an NH-pyrazole ring is a high-energy process. psu.eduresearchgate.net Computational studies on unsubstituted pyrazole have estimated significant activation energy barriers for this migration in the gas phase. psu.edu The process is generally considered to be outside the domain of Woodward-Hoffmann rules for pericyclic reactions. researchgate.netrsc.org The energy barrier for this proton transfer can be influenced by the presence of substituents on the ring. psu.edu

As with tautomerism, this topic is not directly applicable to this compound because it lacks the necessary N-H proton for such an intramolecular migration to occur.

Intermolecular Interactions and Aggregation Behavior

NH-pyrazoles are capable of acting as both hydrogen bond donors (via the N-H group) and acceptors (via the lone pair on the sp2-hybridized nitrogen). This dual capability allows them to form extensive intermolecular hydrogen-bonded networks. nih.govmdpi.com Computational models, often employing density functional theory (DFT), are used to study the geometry and strength of these interactions. rsc.org These models help in understanding the formation of various supramolecular assemblies. mdpi.comnih.gov

In the case of this compound, the ability to form hydrogen bonds is limited. It can act as a hydrogen bond acceptor at the N2 position with suitable donor molecules (like water or alcohols). However, it cannot function as a hydrogen bond donor, which prevents it from forming the self-associated hydrogen bond networks typical of NH-pyrazoles. nih.gov

The self-assembly of NH-pyrazoles through N-H···N hydrogen bonds leads to the formation of various well-defined aggregates in different phases. nih.gov In the solid state, pyrazoles can form cyclic structures such as dimers, trimers, and tetramers, or linear chains known as catemers. researchgate.net The specific pattern of self-association is influenced by the substitution pattern on the pyrazole ring. nih.govresearchgate.net

Because this compound lacks an N-H bond, it does not participate in this type of self-association. Its intermolecular interactions would be dominated by weaker forces, such as van der Waals interactions or dipole-dipole interactions, rather than the strong, directional hydrogen bonds that create these specific patterns in NH-pyrazoles.

Computational Tools and Methodologies in Pyrazole Research

The theoretical investigation of pyrazole derivatives heavily relies on a variety of computational chemistry methods. These tools are essential for studying molecular structure, electronic properties, and reactivity. researchgate.net

Ab initio methods , such as Hartree-Fock (HF), are also employed, though often as a baseline for more advanced calculations. rsc.org

To study dynamic processes and reaction barriers, such as proton transfer in applicable pyrazoles, transition state theory is used in conjunction with DFT calculations to locate transition state geometries and compute activation energies. psu.edu

For predicting NMR spectra (¹H, ¹³C, ¹⁵N), the Gauge-Including Atomic Orbital (GIAO) method is commonly applied with DFT, showing good agreement with experimental data and allowing for the confident prediction of chemical shifts. researchgate.net

The influence of solvents is often modeled using continuum models like the Polarizable Continuum Model (PCM), which can simulate the effect of different solvent environments on tautomeric equilibria and reaction energetics. mdpi.com

The table below summarizes some of the common computational methods and their applications in the study of pyrazole compounds.

Computational Method Basis Set Examples Common Applications in Pyrazole Research
Density Functional Theory (DFT)6-31G, 6-311++G(d,p)Geometry Optimization, Electronic Structure Analysis, Reaction Energetics, Vibrational Frequencies
Hartree-Fock (HF)6-31GInitial geometry optimization, Comparison for electron correlation effects
GIAO (Gauge-Including Atomic Orbital)6-311++G(d,p)Prediction of NMR Chemical Shifts (¹H, ¹³C, ¹⁵N)
PCM (Polarizable Continuum Model)N/AModeling solvent effects on structure and energetics
Møller-Plesset Perturbation Theory (MP2)N/AHigher accuracy energy calculations

These computational tools are fundamental for modern chemical research, providing detailed molecular-level information that complements and explains experimental observations for the broader class of pyrazole compounds. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Cyclopropyl-1-methyl-1H-pyrazole, and how can regioselectivity be controlled?

  • Methodological Answer : The synthesis of pyrazole derivatives often involves cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling reactions. For this compound, regioselective functionalization can be achieved using N-tosylhydrazones under controlled reaction conditions (e.g., temperature, solvent polarity). Evidence from regioselective pyrazole synthesis highlights the importance of steric and electronic factors in directing substituent placement . Cyclopropyl group introduction may require specialized reagents like cyclopropane carboxaldehyde derivatives, as seen in analogous cyclopropane-containing heterocycles .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) is critical for confirming regiochemistry and cyclopropane ring integrity. Mass spectrometry (HRMS or ESI-MS) validates molecular weight and purity. For example, in structurally similar pyrazoles, NMR chemical shifts for cyclopropyl protons typically appear between δ 0.8–1.5 ppm, while methyl groups on the pyrazole ring resonate near δ 3.0–3.5 ppm . Purity assessment via HPLC (using C18 columns and acetonitrile/water gradients) is recommended for batch consistency .

Advanced Research Questions

Q. How does the cyclopropyl moiety influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer : The cyclopropyl group introduces ring strain and electron-withdrawing effects, which can modulate reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (DFT calculations) on analogous systems suggest that cyclopropane’s bent bonds alter electron density at the pyrazole ring, affecting catalytic turnover and regioselectivity. Experimental validation via Hammett plots or kinetic isotope effects can quantify these electronic perturbations .

Q. What strategies mitigate challenges in functionalizing the 4-position of the pyrazole ring without disrupting the cyclopropane ring?

  • Methodological Answer : Protecting group strategies (e.g., SEM or Boc groups) on the cyclopropane can prevent ring-opening during functionalization. For instance, SEM-protected cyclopropane derivatives have been used in lithiation reactions to install aryl or heteroaryl groups at the 4-position . Alternatively, transition-metal catalysis under mild conditions (e.g., Pd/dppf at 50°C) minimizes strain-induced decomposition .

Q. Are there contradictions in reported biological activities of this compound derivatives, and how can these be resolved?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., receptor binding vs. cellular assays) may arise from differences in assay conditions or impurity profiles. Rigorous batch-to-batch characterization (HPLC, elemental analysis) is essential. For example, trace impurities in cyclopropane-containing compounds can act as off-target inhibitors in receptor studies. Orthogonal assays (e.g., SPR for binding vs. functional cAMP assays) help validate specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.